molecular formula C15H16FNO B2770681 N-(3-ethoxybenzyl)-4-fluoroaniline CAS No. 801242-06-8

N-(3-ethoxybenzyl)-4-fluoroaniline

Cat. No. B2770681
M. Wt: 245.297
InChI Key: BPBXCEYJMSJNLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Synthesis and Characterization of Benzylideneaniline Compounds

Benzylideneaniline derivatives, such as N-(4-bromobenzylidene)-4-fluoroaniline, have been synthesized and characterized, demonstrating potential applications in materials science due to their nonlinear optical properties and biological activities. These compounds exhibit distinct crystal structures and optical properties that may contribute to the development of new materials with specific photonic and biological functions (Subashini et al., 2021).

Carbonic Anhydrase Inhibition

Research on N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives highlights their inhibitory effects on carbonic anhydrase isozymes, which are critical for various physiological functions. These findings suggest potential pharmacological applications in designing inhibitors targeting specific isozymes for therapeutic purposes (Çelik & Kuzu, 2019).

Mesomorphic Properties and Liquid Crystals

The influence of fluorine substituents on the mesomorphic properties of Schiff base compounds has been investigated, indicating that these chemical modifications can significantly impact the materials' liquid crystalline behavior. Such research aids in the understanding of how molecular modifications can tailor the physical properties of liquid crystals for various applications (Ha & Teck-Leong Lee, 2014).

Microwave-assisted Synthesis

Microwave-assisted synthetic methods have been developed for N-benzylidene-4-fluoroaniline derivatives, showcasing the efficiency of modern synthetic techniques in producing compounds with potential inhibitory activities against carbonic anhydrase isoenzymes. This approach highlights the integration of green chemistry principles in the synthesis of bioactive molecules (Çelik & Babagil, 2019).

Kinetic Studies in Organic Synthesis

Kinetic studies on the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline have provided insights into the reaction mechanisms and factors influencing the pathways of debenzylation and defluorination. Such research is fundamental in optimizing synthetic routes for complex organic molecules, with implications for pharmaceutical manufacturing and materials science (Hwang et al., 2016).

Safety And Hazards

This involves studying the toxicity of the compound, its health effects, and safety precautions that should be taken when handling it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-15-5-3-4-12(10-15)11-17-14-8-6-13(16)7-9-14/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBXCEYJMSJNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxybenzyl)-4-fluoroaniline

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